molecular formula C26H34O10 B12383709 Neohelmanthicin A

Neohelmanthicin A

Cat. No.: B12383709
M. Wt: 506.5 g/mol
InChI Key: GWGKUNRASDCVQT-JESYTELNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neohelmanthicin A involves multiple steps, including the use of phenylpropanoid precursors. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. the preparation typically involves standard organic synthesis techniques, including the use of solvents like DMSO, PEG300, and Tween 80 for formulation .

Chemical Reactions Analysis

Types of Reactions

Neohelmanthicin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Neohelmanthicin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Neohelmanthicin A is similar to other phenylpropanoid compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure and unique antitumor properties. It exhibits different inhibitory effects on various cancer cell lines, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H34O10

Molecular Weight

506.5 g/mol

IUPAC Name

[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (2R,3S)-2-hydroxy-2-methyl-3-[(Z)-2-methylbut-2-enoyl]oxybutanoate

InChI

InChI=1S/C26H34O10/c1-9-14(3)23(27)35-17(6)26(7,30)25(29)34-16(5)21(36-24(28)15(4)10-2)18-11-19(31-8)22-20(12-18)32-13-33-22/h9-12,16-17,21,30H,13H2,1-8H3/b14-9-,15-10-/t16-,17-,21-,26+/m0/s1

InChI Key

GWGKUNRASDCVQT-JESYTELNSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O

Canonical SMILES

CC=C(C)C(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O

Origin of Product

United States

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